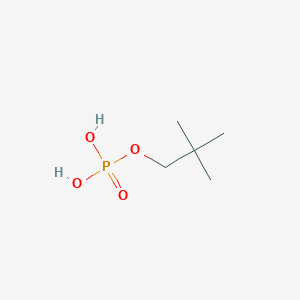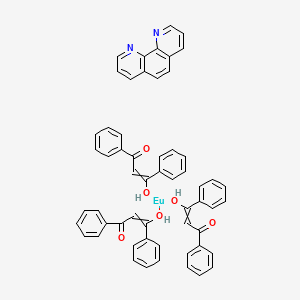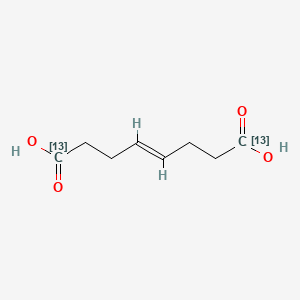![molecular formula C11H8ClN3 B13712375 6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)
6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine is a heterocyclic compound that features a fused indene and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with indanone derivatives in the presence of a chlorinating agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indeno[1,2-d]pyrimidine oxides, while reduction can produce various amine derivatives.
科学的研究の応用
6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: It has shown promise in preclinical studies as an anticancer agent, targeting specific cellular pathways.
Industry: The compound’s derivatives are explored for use in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs). By binding to these enzymes, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine stands out due to its unique fused ring structure, which imparts specific electronic and steric properties. These properties contribute to its potent biological activities and make it a valuable compound in medicinal chemistry research.
特性
分子式 |
C11H8ClN3 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC名 |
6-chloro-5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8ClN3/c12-9-3-1-2-7-8(9)4-6-5-14-11(13)15-10(6)7/h1-3,5H,4H2,(H2,13,14,15) |
InChIキー |
XGZIBSWVJQHFQV-UHFFFAOYSA-N |
正規SMILES |
C1C2=CN=C(N=C2C3=C1C(=CC=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)

![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)




![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)


![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)


